Mass Spectrometric Resolution: +8.05 Da Shift Enables Unambiguous Analyte Discrimination
Lurasidone Metabolite 14326 D8 exhibits a precise mass shift of +8.05 Da relative to its unlabeled counterpart, Lurasidone Metabolite 14326 (MW 508.68 g/mol) . This isotopic differentiation is achieved through the substitution of eight hydrogen atoms with deuterium on the piperazine ring, resulting in a molecular weight of 516.72 g/mol . In LC-MS/MS analysis, this shift allows the mass spectrometer to cleanly separate the internal standard signal from the endogenous analyte, with corresponding MRM transitions of m/z 517.7 → Q3 for the D8 standard versus m/z 509.7 → Q3 for the unlabeled metabolite . In contrast, the use of the unlabeled metabolite as an internal standard provides no mass differentiation (Δm = 0 Da), leading to complete signal overlap and inability to correct for matrix effects.
| Evidence Dimension | Mass Spectrometric Differentiation (Molecular Weight) |
|---|---|
| Target Compound Data | 516.72 g/mol; +8.05 Da mass shift |
| Comparator Or Baseline | Lurasidone Metabolite 14326 (unlabeled): 508.68 g/mol |
| Quantified Difference | +8.05 Da |
| Conditions | LC-MS/MS analysis in positive ESI mode; MRM transitions at m/z 517.7 (D8) vs m/z 509.7 (unlabeled) |
Why This Matters
The +8.05 Da mass shift is essential for unambiguous quantification, enabling the mass spectrometer to distinguish the internal standard from the analyte in complex biological matrices, which is a prerequisite for accurate and precise bioanalytical methods.
